molecular formula C4H7FO3 B3392070 Methyl 3-fluoro-2-hydroxypropanoate CAS No. 671-32-9

Methyl 3-fluoro-2-hydroxypropanoate

Cat. No.: B3392070
CAS No.: 671-32-9
M. Wt: 122.09 g/mol
InChI Key: PHAJCFVKVUQMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-2-hydroxypropanoate is a fluorinated hydroxy ester with the molecular formula C₄H₇FO₃. Its structure features a methyl ester group, a hydroxyl group at the C2 position, and a fluorine atom at the C3 position. Structural analogs and related esters with fluorine or hydroxyl substituents must be referenced to infer its properties .

Properties

IUPAC Name

methyl 3-fluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJCFVKVUQMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-32-9
Record name methyl 3-fluoro-2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of methyl fluoroacetate with dimethyl oxalate under alkaline conditions to form a sodium enol intermediate. This intermediate then reacts with paraformaldehyde or formaldehyde aqueous solution to produce this compound . Another method involves the use of thionyl chloride and pyridine in toluene to convert methyl 3-hydroxy-2-fluoropropionate into methyl 3-chloro-2-fluoropropanoate, which can then be further processed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective raw materials and solvents. The process is designed to maximize yield and minimize production costs, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-fluoro-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 3-fluoro-2-hydroxypropanoate, enabling comparative analysis:

Benzyl 3-fluoro-2-hydroxypropanoate (C₁₀H₁₁FO₃)

  • Key Features : Benzyl ester group instead of methyl, fluorine at C3, hydroxyl at C2.
  • Data: Collision Cross-Section (CCS): Predicted CCS values for [M+H]⁺: 168.4 Ų, [M+Na]⁺: 175.2 Ų (theoretical calculations) .
  • Limitation: No experimental data on synthesis or applications are reported .

Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (C₅H₅F₆O₂)

  • Key Features : Two trifluoromethyl groups at C2 and C3.
  • Data: Physical Properties: Higher fluorine content increases electronegativity and volatility (boiling point likely lower than non-fluorinated analogs). Applications: Used in agrochemicals and materials science for its resistance to hydrolysis .

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (C₁₀H₁₁ClO₃)

  • Key Features : Chlorine substituent on the aromatic ring, hydroxyl at C2.
  • Data :
    • Synthesis : Serves as a pharmaceutical intermediate (CAS 133373-32-7), highlighting the utility of halogenated hydroxy esters in drug design .
    • Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic effects.

(R)-Methyl 2-amino-3,3,3-trifluoropropanoate (C₄H₇F₃NO₂)

  • Key Features: Amino group at C2, trifluoromethyl at C3.
  • Data: Reactivity: The amino group introduces basicity, contrasting with the hydroxyl group’s acidity in this compound. Applications: Used in peptide mimetics and fluorinated drug candidates .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Substituent Effects
This compound C₄H₇FO₃ 122.10 g/mol Hydroxyl, fluoro, methyl ester Moderate polarity, H-bond donor
Benzyl 3-fluoro-2-hydroxypropanoate C₁₀H₁₁FO₃ 198.19 g/mol Hydroxyl, fluoro, benzyl ester Increased lipophilicity
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₅H₅F₆O₂ 226.09 g/mol Trifluoromethyl groups High volatility, hydrolytic stability
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate C₁₀H₁₁ClO₃ 214.65 g/mol Chlorophenyl, hydroxyl, methyl ester Steric bulk, altered electronic effects
(R)-Methyl 2-amino-3,3,3-trifluoropropanoate C₄H₇F₃NO₂ 176.10 g/mol Amino, trifluoromethyl, methyl ester Basic character, chiral center

Key Research Findings

Fluorine Positional Effects: Fluorine at C3 (vs.

Ester Group Influence : Methyl esters generally exhibit higher volatility and lower boiling points compared to benzyl or aromatic esters .

Hydroxyl vs. Amino Groups: Hydroxyl groups enhance solubility in polar solvents, while amino groups enable salt formation and broader pH stability .

Gaps in Literature

  • No experimental data on this compound’s synthesis, stability, or biological activity.
  • Limited CCS or spectroscopic data for fluorinated hydroxy esters; computational predictions remain unvalidated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-fluoro-2-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-2-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.